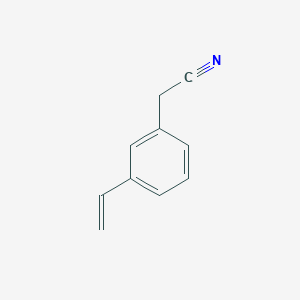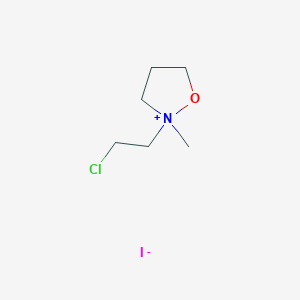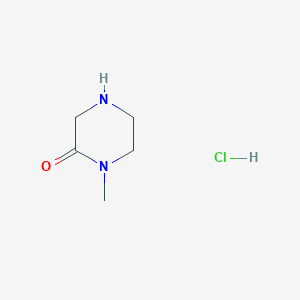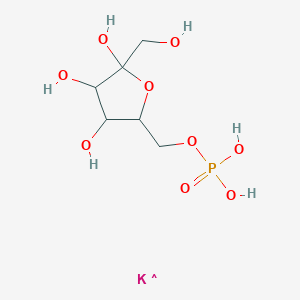
2-(3-Ethenylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethenylphenyl)acetonitrile, also known as α-phenylacrylonitrile, is an organic compound with the chemical formula C10H9N. It is a yellow liquid with a strong odor and is commonly used in organic synthesis. This compound has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(3-Ethenylphenyl)acetonitrile is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis as it allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(3-Ethenylphenyl)acetonitrile. However, it has been found to be toxic to certain cell lines, indicating that it may have cytotoxic properties. Further research is needed to fully understand the potential effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(3-Ethenylphenyl)acetonitrile in lab experiments is its versatility as a building block for the synthesis of various compounds. Its high yield and ease of synthesis also make it a convenient choice for researchers. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.
Orientations Futures
Future research on 2-(3-Ethenylphenyl)acetonitrile could focus on its potential applications in the development of new materials for use in electronics and optoelectronics. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of this compound. Further studies could also explore its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Ethenylphenyl)acetonitrile is typically achieved through the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. This method provides a high yield of the desired product and can be easily scaled up for larger production.
Applications De Recherche Scientifique
2-(3-Ethenylphenyl)acetonitrile has been found to have potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reactant in the preparation of novel materials for use in electronics and optoelectronics.
Propriétés
Numéro CAS |
110013-89-3 |
|---|---|
Nom du produit |
2-(3-Ethenylphenyl)acetonitrile |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-(3-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6H2 |
Clé InChI |
VBRWJLQEFUANAQ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC(=C1)CC#N |
SMILES canonique |
C=CC1=CC=CC(=C1)CC#N |
Autres numéros CAS |
110013-89-3 |
Synonymes |
2-(3-ethenylphenyl)acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)






